N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N~5~-(1-BICYCLO[221]HEPT-2-YLETHYL)-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of bicyclic, pyrazole, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Bicyclic Moiety: The bicyclic structure can be synthesized through a Diels-Alder reaction involving a suitable diene and dienophile.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by the reaction of hydrazine with a 1,3-diketone.
Construction of the Oxadiazole Ring: The oxadiazole ring is typically synthesized through the cyclization of a suitable hydrazide with an acyl chloride.
Coupling Reactions: The final compound is obtained by coupling the bicyclic, pyrazole, and oxadiazole intermediates under appropriate conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the bicyclic moiety.
Reduction: Reduction reactions can occur at the oxadiazole ring or the carbonyl group.
Substitution: The bromine atom on the pyrazole ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the bromine site.
Scientific Research Applications
N~5~-(1-BICYCLO[22
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, in a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
- N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-[(4-METHYL-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE
Uniqueness
The uniqueness of N5-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its specific combination of functional groups and structural features, which may confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C18H24BrN5O2 |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C18H24BrN5O2/c1-9(14-7-12-4-5-13(14)6-12)20-17(25)18-21-15(23-26-18)8-24-11(3)16(19)10(2)22-24/h9,12-14H,4-8H2,1-3H3,(H,20,25) |
InChI Key |
VSNPFOQHCFICOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=NOC(=N2)C(=O)NC(C)C3CC4CCC3C4)C)Br |
Origin of Product |
United States |
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